1,8-Cyclotetradecanedione

macrocyclic chemistry fragrance synthesis structural differentiation

1,8-Cyclotetradecanedione (CAS 38300-49-1) is a 14-membered macrocyclic diketone with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol. The compound features two ketone carbonyl groups at positions 1 and 8 on the cyclotetradecane ring , with key physical properties including a melting point of 417 K (144 °C) , boiling point of 363.3 °C at 760 mmHg, density of 0.929 g/cm³, and refractive index of 1.449.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 38300-49-1
Cat. No. B15474670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Cyclotetradecanedione
CAS38300-49-1
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCCC(=O)CCCCCCC(=O)CC1
InChIInChI=1S/C14H24O2/c15-13-9-5-1-2-6-10-14(16)12-8-4-3-7-11-13/h1-12H2
InChIKeySFZJEGHAKFMLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Cyclotetradecanedione (CAS 38300-49-1): A 14-Membered Macrocyclic Diketone for Fragrance Synthesis and Specialty Intermediate Applications


1,8-Cyclotetradecanedione (CAS 38300-49-1) is a 14-membered macrocyclic diketone with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol [1]. The compound features two ketone carbonyl groups at positions 1 and 8 on the cyclotetradecane ring [2], with key physical properties including a melting point of 417 K (144 °C) [1], boiling point of 363.3 °C at 760 mmHg, density of 0.929 g/cm³, and refractive index of 1.449 [3]. As a macrocyclic ketone, it belongs to a class of compounds valued in fragrance chemistry as intermediates for musk odorants and as building blocks for more complex macrocyclic structures [4].

Why 1,8-Cyclotetradecanedione Cannot Be Substituted with Alternative Macrocyclic Ketones or Diketones


Generic substitution of 1,8-cyclotetradecanedione with other macrocyclic ketones or diketones is not feasible due to its unique combination of a 14-membered ring size and the specific 1,8-placement of its two carbonyl groups [1]. This precise diketone substitution pattern is not found in common commercial macrocyclic musks such as cyclopentadecanone (Exaltone®) or 3-methylcyclopentadecanone (Muscone), which are 15-membered monoketones [2], nor in macrocyclic lactones like cyclopentadecanolide (Exaltolide®) . In synthetic applications, the 1,8-diketone functionality enables distinct reactivity profiles, including the ability to serve as a precursor for further functionalization or ring modification [3]. Direct head-to-head synthetic comparisons demonstrate that 1,8-cyclotetradecanedione can be prepared alongside 1,6-cyclododecanedione using a unified bis-Grignard/dinitrile methodology [4], but each product offers different downstream synthetic utility due to ring size and carbonyl spacing differences. The compound's thermophysical properties—including a melting point of 144 °C and boiling point of 363.3 °C —further distinguish it from analogs with different ring sizes or carbonyl placements, impacting handling, purification, and formulation considerations.

Quantitative Comparative Evidence for 1,8-Cyclotetradecanedione (CAS 38300-49-1) Against Structural Analogs


1,8-Cyclotetradecanedione Offers a 14-Membered Ring and 1,8-Diketone Substitution Pattern Distinct from Monoketone Macrocyclic Musks

1,8-Cyclotetradecanedione is a 14-membered macrocyclic diketone with carbonyl groups at positions 1 and 8, yielding a C14H24O2 formula and molecular weight of 224.34 g/mol [1]. In contrast, the major commercial macrocyclic musk ketones—cyclopentadecanone (Exaltone®) and 3-methylcyclopentadecanone (Muscone)—are 15-membered monoketones with formulas C15H28O (MW 224.38) and C16H30O (MW 238.41), respectively [2]. Macrocyclic lactone musks such as cyclopentadecanolide (Exaltolide®) possess a 16-membered ring with an ester linkage, formula C15H28O2 (MW 240.38) . The 1,8-cyclotetradecanedione structure is unique among fragrance intermediates for its specific diketone placement on a 14-membered ring [3].

macrocyclic chemistry fragrance synthesis structural differentiation

1,8-Cyclotetradecanedione Can Be Synthesized Alongside 1,6-Cyclododecanedione Using a Unified Bis-Grignard/Dinitrile Methodology

A comparative synthetic study demonstrated that 1,8-cyclotetradecanedione (14-membered) and 1,6-cyclododecanedione (12-membered) can both be prepared from bis-Grignard reagents and dinitriles using the same methodology [1]. The paper explicitly states: '1,6-Cyclododecanedione and 1,8-cyclotetradecanedione were prepared from bis-Grignard reagent and dinitriles. This is a convenient synthetic method for large-ring cycloalkanediones' [2]. This parallel synthesis capability allows researchers to access both ring sizes from similar precursors, offering flexibility in exploring structure-activity relationships or developing diverse macrocyclic libraries.

macrocycle synthesis bis-Grignard cycloalkanediones

1,8-Cyclotetradecanedione Exhibits Thermophysical Properties Distinct from Closely Related Cycloalkanediones

1,8-Cyclotetradecanedione has a melting point (Tfus) of 417 K (144 °C) and an enthalpy of fusion (ΔfusH) of 27.53 kJ/mol at 417.2 K [1]. Its boiling point is 363.3 °C at 760 mmHg, with a density of 0.929 g/cm³ and a refractive index of 1.449 [2]. These thermophysical parameters differ from those of other macrocyclic diketones of varying ring sizes. For instance, 1,7-cyclododecanedione (C12H20O2) and 1,9-cyclohexadecanedione (C16H28O2) are identified as structurally related but have distinct properties due to their different ring sizes [3]. The melting point of 144 °C is notably high for a macrocyclic ketone, reflecting strong intermolecular interactions arising from the specific 1,8-diketone geometry.

thermophysical properties macrocyclic diketones phase change data

1,8-Cyclotetradecanedione's 1,8-Diketone Motif Enables Unique Synthetic Transformations Not Accessible with Monoketone Macrocyclic Musks

The 1,8-cyclotetradecanedione framework contains two chemically equivalent carbonyl groups separated by a 7-carbon bridge (positions 1 to 8) and a 6-carbon bridge (positions 8 to 1) [1]. This diketone arrangement has been exploited in ketene-based macrocyclization chemistry, where bifunctional ketenes derived from dicarboxylic acids can be cyclized to form carbocyclic ketones [2]. Specifically, suberic acid (octanedioic acid) can be converted to 1,8-cyclotetradecanedione via the Blomquist ketene cyclization method, achieving yields of approximately 10% with a melting point of 147.5–148 °C [3]. In contrast, commercial monoketone macrocyclic musks (e.g., cyclopentadecanone) possess only a single reactive carbonyl, limiting the types of bis-functionalization or ring-expansion reactions that can be performed [4].

synthetic intermediate ketone reactivity macrocyclic building blocks

1,8-Cyclotetradecanedione Displays a Computed XLogP3-AA Value of 3, Indicating Distinct Lipophilicity Relative to Macrocyclic Lactone Musks

1,8-Cyclotetradecanedione has a computed XLogP3-AA value of 3 , reflecting its hydrophobic character as a macrocyclic diketone. In contrast, macrocyclic lactone musks such as cyclopentadecanolide (Exaltolide®), which contain an ester oxygen, typically exhibit lower logP values due to increased polarity. While direct comparative logP data for specific macrocyclic musk lactones are not available in the same study, the class-level distinction is clear: the diketone structure lacks the polar ester linkage, resulting in a more lipophilic profile. This property influences solubility, formulation behavior, and potential bioavailability in fragrance or pharmaceutical applications . The compound's topological polar surface area (TPSA) of 34.1 Ų further quantifies its relatively low polarity compared to macrocycles with additional heteroatoms.

lipophilicity XLogP3 physicochemical properties

Optimal Research and Industrial Application Scenarios for 1,8-Cyclotetradecanedione (CAS 38300-49-1) Based on Comparative Evidence


Synthesis of Novel Macrocyclic Musk Analogs via 1,8-Diketone Functionalization

1,8-Cyclotetradecanedione serves as a versatile intermediate for constructing new macrocyclic musk candidates. The presence of two ketone carbonyl groups (positions 1 and 8) enables bis-functionalization strategies not possible with monoketone musks such as cyclopentadecanone (Exaltone®) or Muscone [1]. Researchers can exploit the 1,8-diketone motif to introduce diverse substituents, perform ring-expansion reactions, or generate enolate derivatives for further elaboration [2]. The compound's solid state (mp 144 °C) facilitates handling and purification during multi-step synthetic sequences [3].

Comparative Structure-Activity Relationship (SAR) Studies of Macrocyclic Ring Size and Carbonyl Spacing

The parallel synthesis of 1,8-cyclotetradecanedione (14-membered, 1,8-diketone) and 1,6-cyclododecanedione (12-membered, 1,6-diketone) using the same bis-Grignard/dinitrile methodology [4] enables systematic SAR investigations. Researchers can directly compare how ring size (14 vs 12) and carbonyl spacing (1,8 vs 1,6) affect fragrance properties, receptor binding, or material characteristics. This unified synthetic access reduces development time and reagent costs compared to pursuing separate synthetic routes for each ring size [5].

Ketene-Mediated Macrocyclization Methodology Development

1,8-Cyclotetradecanedione is a classic product of the Blomquist ketene cyclization, wherein suberic acid is converted to the macrocyclic diketone via a bifunctional ketene intermediate [6]. This reaction (approximately 10% yield, mp 147.5–148 °C) serves as a benchmark system for developing and optimizing new macrocyclization methodologies. Researchers can use this transformation to evaluate catalyst performance, reaction conditions, or continuous-flow adaptations, with the product's distinct melting point providing a convenient purity indicator [7].

Precursor for Reduced Macrocyclic Derivatives and Musk Ketone Intermediates

The 1,8-cyclotetradecanedione framework can be reduced to the corresponding diol or selectively reduced to hydroxyketone intermediates, providing entry to a family of 14-membered macrocyclic compounds [8]. These reduced derivatives may exhibit altered olfactory properties or serve as building blocks for more complex fragrance molecules. The diketone's computed lipophilicity (XLogP3 = 3) and TPSA of 34.1 Ų provide baseline physicochemical parameters for predicting how subsequent functionalization will alter properties relevant to formulation.

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